molecular formula C3H2BrN3O2 B188841 5-Bromo-6-azauracil CAS No. 4956-05-2

5-Bromo-6-azauracil

Cat. No. B188841
CAS No.: 4956-05-2
M. Wt: 191.97 g/mol
InChI Key: VNTFEWXYAOATFA-UHFFFAOYSA-N
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Patent
US07713971B2

Procedure details

2H-[1,2,4]triazin-3,5-dione (50 g, 442 mmol) is placed in the presence of 60 ml of bromine in 800 ml of water at 60° C. for 10 h. The reaction medium is then slowly added to an ammonia solution until pH=5. It is then extracted in ethyl acetate and the organic phases are dried on MgSO4. After filtration and dry concentration, 1a is isolated in the form of a white solid (79.2 g, yield=93%). TLC silica gel 60 F 254 Merck, CH2Cl2:MeOH 90:10, Rf=0.32.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:8])[NH:4][C:5](=[O:7])[CH:6]=1.[Br:9]Br.N>O>[Br:9][C:6]1[C:5](=[O:7])[NH:4][C:3](=[O:8])[NH:2][N:1]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N=1NC(NC(C1)=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
BrBr
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It is then extracted in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phases are dried on MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(NC(NN1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 79.2 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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